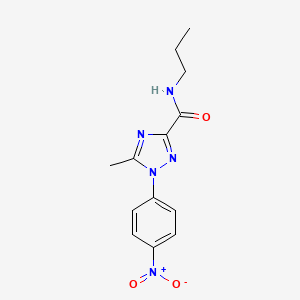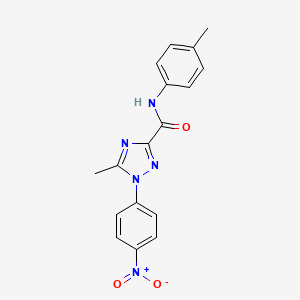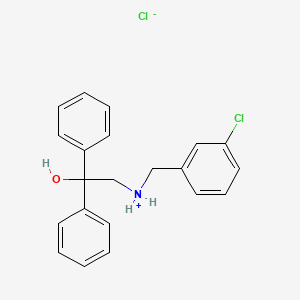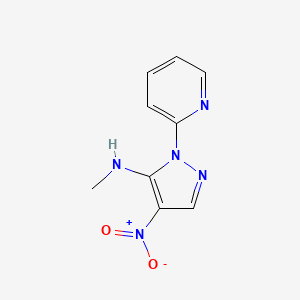
N-(2-oxotetrahydro-3-thiophenyl)-6-(2,4,5-trichlorophenoxy)nicotinamide
Vue d'ensemble
Description
N-(2-oxotetrahydro-3-thiophenyl)-6-(2,4,5-trichlorophenoxy)nicotinamide, also known as OTTEN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OTTEN is a synthetic compound that is structurally similar to the natural compound nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular metabolism. In
Applications De Recherche Scientifique
Fungicidal Applications
Research has shown that derivatives of thiophenyl nicotinamide, similar in structure to the specified compound, have been explored for their fungicidal properties. A study designed and synthesized a series of new N-(thiophen-2-yl) nicotinamide derivatives, showing that some compounds exhibited excellent fungicidal activities, surpassing commercial fungicides in effectiveness against certain plant diseases. These findings suggest that such compounds, including variations like the specified one, could serve as significant lead compounds for the development of new fungicides, offering an alternative in the control of agricultural pests and diseases (Wu et al., 2022).
Structural and Biochemical Studies
Nicotinamides, including those with thiophenyl groups, have been extensively studied for their structural and biochemical properties. For instance, structural characterization of nicotinamide derivatives has been carried out to understand their biological activities better. Such studies provide insights into how structural modifications can enhance biological activities, including antimicrobial and antioxidant properties. This knowledge is crucial for designing more effective compounds for various applications, including pharmaceuticals (Burnett et al., 2015).
Anticancer Research
Nicotinamide derivatives have also been investigated for their potential in cancer therapy. Research has identified certain N-phenyl nicotinamides as potent inducers of apoptosis, a process that can be targeted in cancer treatment. These studies contribute to the understanding of how nicotinamide derivatives, through structural modifications, can be potentiated as anticancer agents, providing a foundation for further research into compounds like N-(2-oxotetrahydro-3-thiophenyl)-6-(2,4,5-trichlorophenoxy)nicotinamide (Cai et al., 2003).
Herbicidal Activity
The agricultural sector has seen the synthesis and evaluation of nicotinamide derivatives for herbicidal activity. Some studies have reported the development of new herbicides based on nicotinic acid derivatives, showing significant activity against various weeds. This line of research indicates the potential of compounds like the one specified for use in developing novel herbicidal formulations that are more efficient and environmentally friendly (Yu et al., 2021).
Environmental and Analytical Chemistry
Research has also focused on the environmental impact and analytical detection of nicotinamide derivatives. Studies have analyzed the impurities in agrochemical formulations, including those related to nicotinamide, to understand their environmental fate and potential ecological risks. This research area is crucial for developing safer agrochemicals and monitoring their residues in the environment (Masunaga et al., 2001).
Propriétés
IUPAC Name |
N-(2-oxothiolan-3-yl)-6-(2,4,5-trichlorophenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-9-5-11(19)13(6-10(9)18)24-14-2-1-8(7-20-14)15(22)21-12-3-4-25-16(12)23/h1-2,5-7,12H,3-4H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSWNGUOFLXEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CN=C(C=C2)OC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydro-3-thiophenyl)-6-(2,4,5-trichlorophenoxy)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3125022.png)



![ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3125039.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3125046.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3125053.png)

![N-(2,4-dichlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3125068.png)
![methyl 2-[[3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxo-1H-pyrimidin-6-yl]sulfanyl]acetate](/img/structure/B3125071.png)



